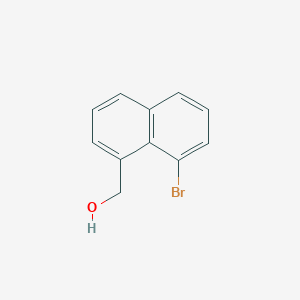

(8-Bromonaphthalen-1-yl)methanol

概要

説明

(8-Bromonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a hydroxymethyl group at the 1st position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromonaphthalen-1-yl)methanol typically involves the bromination of naphthalene followed by a hydroxymethylation reaction. One common method includes the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to yield 8-bromonaphthalene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. Notably, pyridinium chlorochromate (PCC) in dichloromethane oxidizes the hydroxymethyl group to the corresponding aldehyde (8-bromonaphthalene-1-carbaldehyde) in 1.5 hours at room temperature . Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can further oxidize the aldehyde to a carboxylic acid .

Nucleophilic Substitution at Bromine

The bromine atom at the 8-position participates in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination . For Suzuki coupling, palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids, forming biaryl structures . In amination reactions, bromine is replaced by amines under Pd catalysis, as demonstrated in the synthesis of naphthyl-substituted diamines .

Protection of the Hydroxyl Group

The alcohol can be protected as a silyl ether using trimethylsilyl triflate (TMSOTf) in tetrahydrofuran (THF) at low temperatures (-78°C). This prevents unwanted oxidation during subsequent reactions .

| Protection Method | Reagents/Conditions | Product |

|---|---|---|

| Silylation | TMSOTf, THF, -78°C, 1h | (8-Bromonaphthalen-1-yl)methanol-TMS |

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds due to the steric and electronic effects of substituents:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 1-Naphthol | Hydroxyl at 1-position | Lacks bromine, limiting cross-coupling utility |

| 2-Bromonaphthalene | Bromine at 2-position | Lower steric hindrance enables faster nucleophilic substitution |

| 8-Hydroxynaphthalene | Hydroxyl at 8-position | Bromine-free; reactive in electrophilic substitution but not cross-coupling |

Reduction Pathways

While direct reduction of the alcohol group is less common, lithium aluminum hydride (LiAlH₄) can reduce ester derivatives of the compound to alkyl chains .

科学的研究の応用

Synthetic Organic Chemistry

(8-Bromonaphthalen-1-yl)methanol serves as a valuable building block in organic synthesis due to its reactive bromine atom and hydroxymethyl group. The bromine can be substituted with various nucleophiles, facilitating the creation of diverse new molecules.

Case Study: Synthesis of Naphthyl-Substituted Imidazoles

A study published in Tetrahedron Letters demonstrated the utilization of this compound as a precursor for synthesizing novel naphthyl-substituted imidazoles, which exhibit potential anti-inflammatory properties. This highlights its role in developing compounds with therapeutic applications.

Material Science

The unique structural characteristics of this compound make it an interesting candidate for material science applications. Its rigidity and potential for self-assembly can enhance the properties of polymers.

Research Insights

Research indicates that incorporating this compound into certain polymer matrices can improve thermal stability and mechanical properties. This suggests its potential use in developing advanced materials for various industrial applications.

Pharmaceutical Development

The compound is explored for its potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its ability to act as an intermediate in synthesizing biologically active compounds makes it valuable in pharmaceutical research.

Example: Synthesis of Chiral Molecules

In a study on asymmetric synthesis, this compound was utilized to prepare chiral compounds through Suzuki coupling reactions . This demonstrates its utility in synthesizing complex molecules with potential pharmacological activity.

Analytical Chemistry

This compound is also employed as a standard reference material in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its well-defined structure allows for reliable identification and quantification in analytical settings.

Comparative Applications Table

作用機序

The mechanism of action of (8-Bromonaphthalen-1-yl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its bromine and hydroxymethyl functional groups. These interactions can lead to changes in the structure and function of the target molecules, influencing biological pathways and chemical reactions. The exact molecular targets and pathways involved would vary based on the specific context of its use .

類似化合物との比較

Similar Compounds

Naphthalen-1-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

8-Bromonaphthalene: Lacks the hydroxymethyl group, limiting its applications in hydroxylation reactions.

1-Naphthalenemethanol: Similar structure but without the bromine substitution, affecting its reactivity and applications.

Uniqueness

(8-Bromonaphthalen-1-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .

生物活性

(8-Bromonaphthalen-1-yl)methanol is a naphthalene derivative characterized by the presence of a bromine atom at the 8-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₁₁H₉BrO, with a molecular weight of 237.09 g/mol. This compound has garnered attention due to its potential biological activity and applications in pharmaceuticals and organic synthesis.

The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The bromine atom can be substituted with different nucleophiles, facilitating the creation of diverse derivatives. This reactivity is essential for developing new therapeutic agents and exploring its biological effects.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties. A study highlighted its use as a precursor for synthesizing novel naphthyl-substituted imidazoles, which showed potential anti-inflammatory effects. These derivatives could serve as lead compounds for drug development targeting inflammatory diseases.

Interaction Studies

Understanding the biological activity of this compound requires investigating its interactions with biological molecules such as enzymes and receptors. Techniques like molecular docking and kinetic assays can evaluate binding affinities and activity profiles, providing insights into its mechanism of action. However, current literature lacks specific data on these interactions.

Synthesis and Applications

A notable application of this compound is in the synthesis of various complex organic molecules. For instance, it has been utilized in developing compounds with potential therapeutic benefits, including anti-inflammatory agents. The compound's structural versatility allows it to be integrated into different chemical frameworks, enhancing its utility in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Naphthol | Hydroxyl group at the 1-position | Commonly used in dyes and pharmaceuticals |

| 2-Bromonaphthalene | Bromine at the 2-position | Used in organic synthesis |

| 1-Bromo-2-naphthol | Bromine at the 1-position; hydroxyl at 2 | Exhibits different reactivity compared to this compound |

| 8-Hydroxynaphthalene | Hydroxyl group at the 8-position | Important for studying naphthalene derivatives' biological properties |

The specific combination of bromination at the 8-position and hydroxymethyl functionality at the 1-position may confer distinct chemical reactivity and biological properties compared to its analogs.

特性

IUPAC Name |

(8-bromonaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFAHWSHVJUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381619 | |

| Record name | (8-bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-58-0 | |

| Record name | (8-bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。